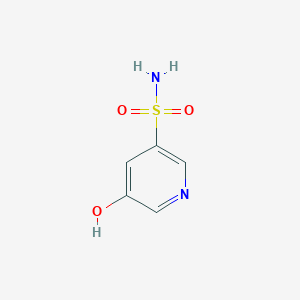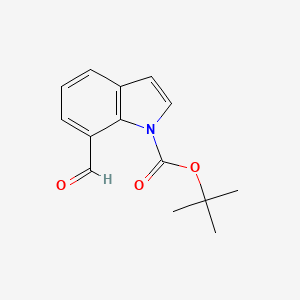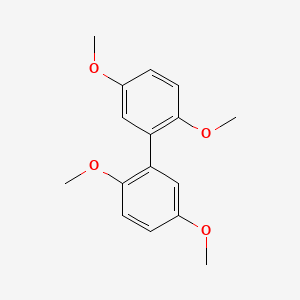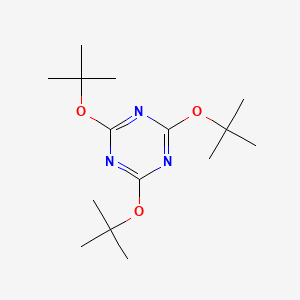
7-Bromo-3-methylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-methylquinolin-2-ol is a brominated derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 3rd position of the quinoline ring system
Synthetic Routes and Reaction Conditions:
Bromination of 3-Methylquinolin-2-ol: The compound can be synthesized by the bromination of 3-methylquinolin-2-ol using bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature and under controlled conditions to avoid over-bromination.
Sandmeyer Reaction:
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The choice of solvent and catalysts is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-methylquinolin-2-ol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives and other oxidized forms.
Reduction Products: 3-Methylquinolin-2-ol.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
7-Bromo-3-methylquinolin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of antiviral, antibacterial, and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
7-Bromo-3-methylquinolin-2-ol is structurally similar to other brominated quinolines, such as 4-bromo-2-methylquinolin-3-ol and 5-bromo-2-methylquinolin-3-ol its unique substitution pattern at the 7th position and 3rd position gives it distinct chemical and biological properties
Comparison with Similar Compounds
4-Bromo-2-methylquinolin-3-ol
5-Bromo-2-methylquinolin-3-ol
7-Bromo-8-methyl-1H-quinolin-2-one
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7-2-3-8(11)5-9(7)12-10(6)13/h2-5H,1H3,(H,12,13) |
InChI Key |
IKXKHWSDCATKGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-Chloro-6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinyl]acetamide](/img/structure/B15364071.png)
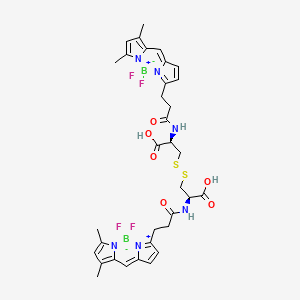
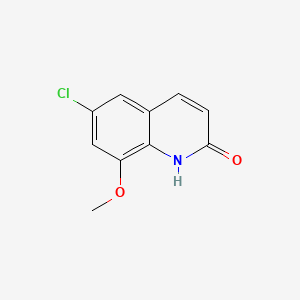
![1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B15364080.png)
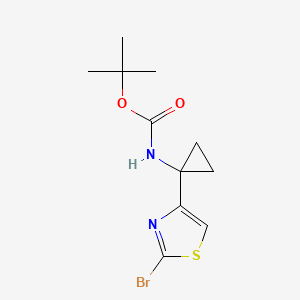

![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)
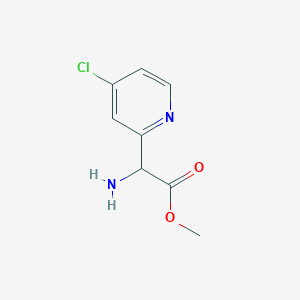
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
